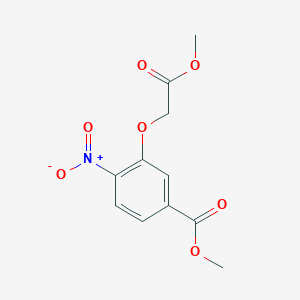

Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate

Description

Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate is a nitro-substituted benzoate ester featuring a methoxy-oxoethoxy substituent at the 3-position.

Properties

IUPAC Name |

methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-17-10(13)6-19-9-5-7(11(14)18-2)3-4-8(9)12(15)16/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAYBLOZWLGJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting methyl 4-nitrobenzoate is then subjected to a nucleophilic substitution reaction with methyl bromoacetate in the presence of a base like potassium carbonate. The reaction is conducted in a solvent such as acetone at elevated temperatures (around 65°C) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate undergoes various chemical reactions,

Biological Activity

Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group, which contributes to its unique reactivity and potential biological activity. The presence of the ester functional group allows for hydrolysis, potentially releasing active metabolites that can interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction to form an amino group, which may participate in various biochemical pathways.

- Enzyme Interactions : The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which may act as an enzyme inhibitor or modulator in biochemical processes.

- Prodrug Potential : this compound may function as a prodrug, where it is metabolized into an active form within the body that interacts with specific molecular targets.

Antimicrobial Activity

Recent studies have shown that derivatives of nitrobenzoates exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 0.004 mg/mL, indicating potent antibacterial activity .

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines have shown that certain derivatives maintain high cell viability (≥91%) at concentrations ranging from M to M. This suggests a favorable safety profile for further pharmacological development .

Melanogenesis Stimulation

Research indicates that related compounds can stimulate melanin production in melanoma cells. For example, specific derivatives enhanced tyrosinase activity significantly compared to controls, suggesting potential applications in skin pigmentation disorders or cosmetic formulations .

Case Studies and Research Findings

-

Antibacterial Efficacy :

- A study reported that compounds similar to this compound showed superior antibacterial activity compared to standard antibiotics across multiple bacterial strains, including E. coli and S. aureus.

- Table 1 summarizes the MIC values for various tested compounds against selected bacteria.

Compound MIC (mg/mL) Target Bacteria 8 0.004 Enterobacter cloacae 12 0.008 Staphylococcus aureus 11 0.015 Bacillus cereus -

Cytotoxicity Assessment :

- In vitro studies on the MRC-5 fibroblast cell line showed low cytotoxic effects for several derivatives, indicating their potential safety for therapeutic use.

-

Melanin Production :

- Compounds derived from this compound were shown to activate intracellular signaling pathways leading to increased melanin synthesis in B16 melanoma cells.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the methyl 4-nitrobenzoate backbone but differ in substituents at position 3:

Notes:

Physical and Chemical Properties

Discrepancy Alert: lists the molecular formula as C₁₄H₁₃NO₇ for Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, conflicting with (C₁₁H₁₁NO₆). This may indicate a reporting error or a different isomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.